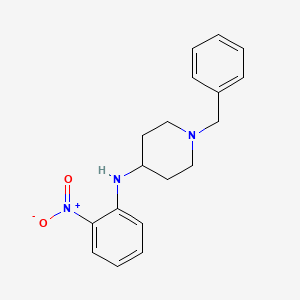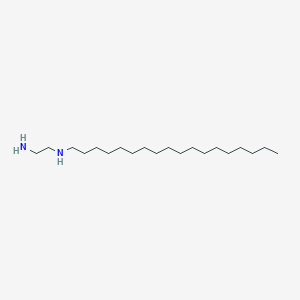
Lead(II) n-octanoate
概要
説明
Pb(C_8H_15O_2)_2 . It is a member of the lead(II) alkanoate series, which are commonly referred to as lead soaps. These compounds are characterized by their long-chain carboxylate groups attached to a lead(II) ion. Lead(II) n-octanoate is used in various industrial applications, including as a stabilizer in the production of polyvinyl chloride (PVC) and as a catalyst in certain chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions: Lead(II) n-octanoate can be synthesized through the reaction of lead(II) oxide or lead(II) acetate with n-octanoic acid. The reaction typically involves heating the reactants in an inert atmosphere to facilitate the formation of the this compound compound. The general reaction is as follows: [ \text{PbO} + 2 \text{C}8\text{H}{16}\text{O}_2 \rightarrow \text{Pb(C}8\text{H}{15}\text{O}_2\text{)}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced by reacting lead(II) oxide with n-octanoic acid under controlled conditions. The reaction is carried out in large reactors, and the product is purified through filtration and recrystallization processes to obtain a high-purity compound suitable for various applications .
化学反応の分析
Types of Reactions: Lead(II) n-octanoate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form lead(IV) compounds under specific conditions.
Reduction: The compound can be reduced to elemental lead or lead(0) in the presence of strong reducing agents.
Substitution: this compound can participate in substitution reactions where the n-octanoate groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or lithium aluminum hydride.
Substitution: Various ligands such as halides or other carboxylates.
Major Products:
Oxidation: Lead(IV) oxide or other lead(IV) compounds.
Reduction: Elemental lead.
Substitution: Lead(II) halides or other lead(II) carboxylates.
科学的研究の応用
Lead(II) n-octanoate has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis reactions, particularly in the polymerization of certain monomers.
Biology: Studied for its potential effects on biological systems, including its toxicity and interactions with cellular components.
Medicine: Investigated for its potential use in radiopharmaceuticals for imaging and therapeutic purposes.
Industry: Employed as a stabilizer in the production of PVC and other polymers, as well as in the formulation of certain lubricants and coatings
作用機序
The mechanism of action of lead(II) n-octanoate involves its interaction with various molecular targets and pathways. In biological systems, this compound can bind to proteins and enzymes, disrupting their normal function. This binding can lead to the inhibition of enzymatic activity and interference with cellular processes. Additionally, this compound can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage .
類似化合物との比較
- Lead(II) acetate
- Lead(II) propionate
- Lead(II) stearate
Conclusion
Lead(II) n-octanoate is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable compound for various scientific and industrial purposes.
特性
IUPAC Name |
lead(2+);octanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16O2.Pb/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQPOZUUTMLSEK-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Pb+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O4Pb | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201319303 | |
| Record name | Octanoic acid lead(2+) salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201319303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7319-86-0 | |
| Record name | Octanoic acid lead(2+) salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201319303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lead(2+) octanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.985 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,9-Dimethyl-2,4,8,9-tetrazabicyclo[4.3.0]nona-1,6-diene-3,5-dione](/img/structure/B3056583.png)








![2-(2-[1,1'-BIPHENYL]-4-YL-2-OXOETHYL)ISOQUINOLINIUMBROMIDE](/img/structure/B3056596.png)


